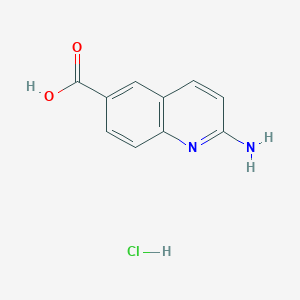
Benzyl (2,2-dimethoxyethyl)(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbamate group can be reduced to an amine under reducing conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of benzyl N-(2,2-dimethoxyethyl)-N-(2-oxoethyl)carbamate.
Reduction: Formation of benzyl N-(2,2-dimethoxyethyl)-N-(2-aminoethyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate would depend on its specific application. In biological systems, it might act by inhibiting enzymes or interacting with specific molecular targets. The exact pathways and targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar reactivity but different biological properties.
Ethyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate is unique due to the presence of both benzyl and dimethoxyethyl groups, which can impart specific chemical and biological properties not found in simpler carbamates.
Propriétés
Formule moléculaire |
C14H21NO5 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C14H21NO5/c1-18-13(19-2)10-15(8-9-16)14(17)20-11-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
Clé InChI |
YECDPHVXGPCJFX-UHFFFAOYSA-N |
SMILES canonique |
COC(CN(CCO)C(=O)OCC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15296764.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidin-4-yl)oxy]acetic acid](/img/structure/B15296775.png)
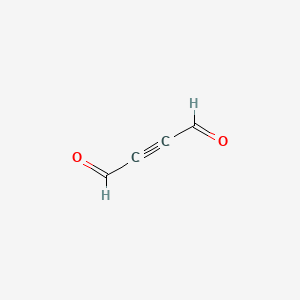
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
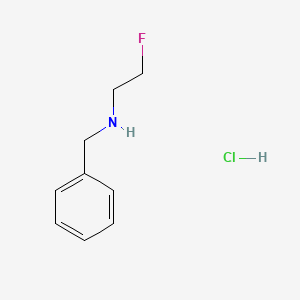
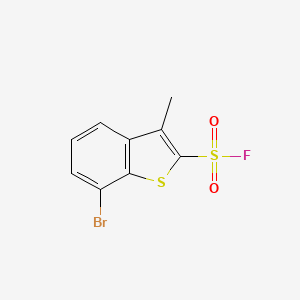
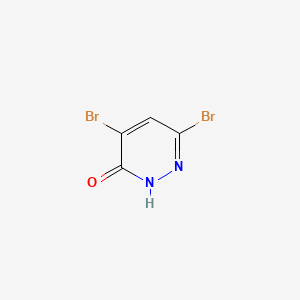
![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)
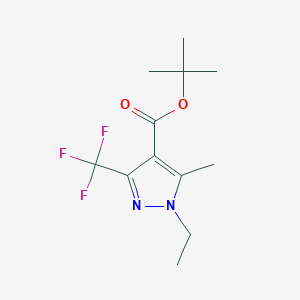
![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
